molecular formula C6H11N3OS B13698340 2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole

2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole

Cat. No.: B13698340
M. Wt: 173.24 g/mol
InChI Key: CJHGZAOSOFEPIR-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrothiazole: Known for its antimicrobial properties.

    2-Amino-5-bromo-N-(3-methoxypropyl)-N-methyl-3-pyridinesulfonamide: Used in medicinal chemistry for drug development.

Uniqueness

2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring and a methoxypropyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

5-(3-methoxypropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H11N3OS/c1-10-4-2-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9)

InChI Key

CJHGZAOSOFEPIR-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=NN=C(S1)N

Origin of Product

United States

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